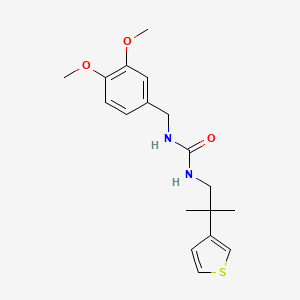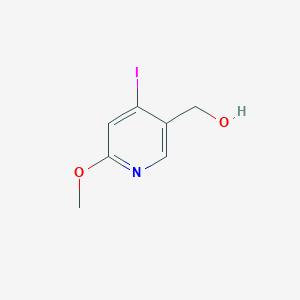
(4-Iodo-6-methoxypyridin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Iodo-6-methoxypyridin-3-YL)methanol” is a chemical compound with the molecular formula C7H8INO2 . It is often found in a pale-yellow to yellow-brown solid form .
Molecular Structure Analysis
The molecular structure of “(4-Iodo-6-methoxypyridin-3-YL)methanol” consists of a pyridine ring with methoxy (OCH3) and iodo (I) substituents at the 6 and 4 positions, respectively, and a methanol (CH2OH) substituent at the 3 position .Applications De Recherche Scientifique
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, highlight different sites of protonation and intermolecular hydrogen bonding patterns. This research provides insights into the structural dynamics of similar compounds (Böck et al., 2021).
Ligand Exchange Reactions
Studies on complexes like [Et4N]3[W2(CO)6(OMe)3] reveal the potential of (4-Iodo-6-methoxypyridin-3-YL)methanol analogs in ligand substitution reactions, highlighting their reactivity and potential applications in organometallic chemistry (Klausmeyer et al., 2003).
Demethylation-Annulation in Synthesis
Research demonstrates the utility of similar compounds in the synthesis of furan-fused heterocycles, indicating the broader applicability of (4-Iodo-6-methoxypyridin-3-YL)methanol in synthetic chemistry (Conreaux et al., 2008).
Catalytic Properties
Studies on related compounds like [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid reveal their role as catalysts in reactions such as the oxidative cleavage of tetrahydrofuran-2-methanols, suggesting potential catalytic applications for (4-Iodo-6-methoxypyridin-3-YL)methanol (Yakura et al., 2018).
Surface Interaction Studies
Research using methanol to probe the surface sites of metal oxide catalysts can be informative for understanding the surface interactions of similar compounds (Wu et al., 2012).
Sigma Complex Formation
Studies on methoxy-3,5-dinitropyridines interacting with methoxide ion provide insights into the sigma complex formation, which can be relevant for understanding the behavior of (4-Iodo-6-methoxypyridin-3-YL)methanol in similar environments (Biffin et al., 1970).
Mécanisme D'action
Target of Action
It is related to a compound that inhibits microtubule polymerization by binding to the colchicine site .
Mode of Action
A related compound, i2, inhibits microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
The related compound i2 affects the cell cycle and apoptosis pathways by inhibiting microtubule polymerization .
Result of Action
A related compound, i2, results in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Propriétés
IUPAC Name |
(4-iodo-6-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVSUTNVOBLBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-6-methoxypyridin-3-YL)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

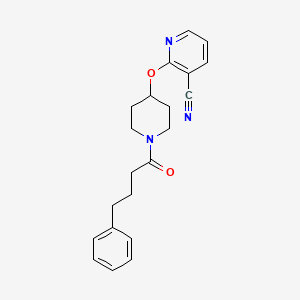
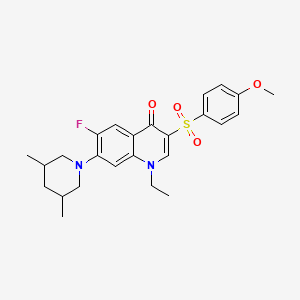
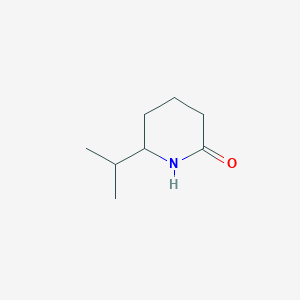
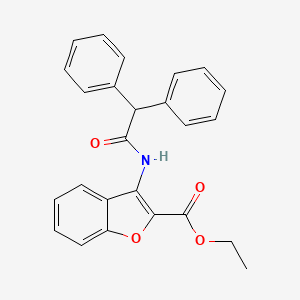
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)
![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)
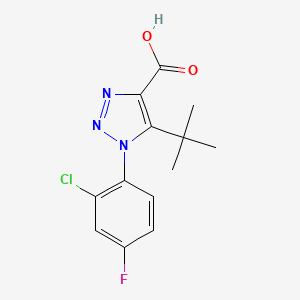
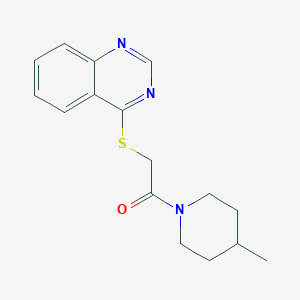
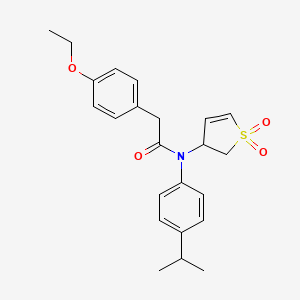
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)
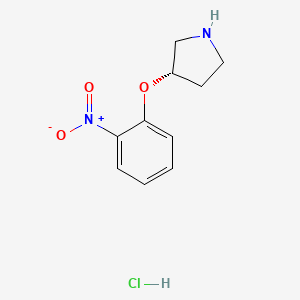
![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)
